Potency Advantage Against Enterobacteriaceae: 4- to 16-Fold Lower MIC90 Than Imipenem
Meropenem sodium demonstrates significantly greater in vitro potency against Enterobacteriaceae compared to imipenem. In a comparative study of 380 Gram-negative bacilli strains including wild-type and resistant subsets, meropenem and doripenem were consistently more potent than ertapenem or imipenem against Enterobacteriaceae, with meropenem MIC90 values 4- to 16-fold lower than those of imipenem [1]. Specifically, meropenem MIC90 against Enterobacteriaceae ranged from 0.03 mg/L to 0.125 mg/L, whereas imipenem MIC90 values were substantially higher [2].
| Evidence Dimension | In vitro antibacterial potency (MIC90) |
|---|---|
| Target Compound Data | 0.03–0.125 mg/L against Enterobacteriaceae |
| Comparator Or Baseline | Imipenem: 4- to 16-fold higher MIC90 values |
| Quantified Difference | 4- to 16-fold lower MIC90 for meropenem |
| Conditions | Broth microdilution testing against 380 clinical isolates including wild-type and β-lactamase-producing strains |
Why This Matters
Lower MIC90 values enable lower effective dosing or improved target attainment in infection models, directly influencing laboratory study design and clinical formulation considerations.
- [1] Jones RN, Sader HS, Fritsche TR. Comparative activity of doripenem and three other carbapenems tested against Gram-negative bacilli with various beta-lactamase resistance mechanisms. Diagn Microbiol Infect Dis. 2005;52(1):71-4. doi:10.1016/j.diagmicrobio.2004.12.008. View Source
- [2] In vitro activity of meropenem compared to nine other antimicrobial agents: importance of its stability when used in agar dilution systems. Pathology. 1996;28(4):352-5. View Source
